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L-ISOLEUCINE-N-FMOC (13C6)

Cat. No.: B1580062
M. Wt: 359.37
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Biomolecular Studies

Stable isotope labeling is a powerful and versatile technique that has become a cornerstone of modern biomolecular research. diagnosticsworldnews.com It involves the substitution of atoms in a molecule with their non-radioactive, heavier isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C), Nitrogen-14 (¹⁴N) with Nitrogen-15 (¹⁵N), or Hydrogen-1 (¹H) with Deuterium (B1214612) (²H). chempep.comsymeres.com This substitution creates a "heavy" version of the molecule that is chemically identical to its "light" counterpart but distinguishable by its increased mass. oup.com

The ability to differentiate between heavy and light molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy underpins the significance of stable isotope labeling. diagnosticsworldnews.comsilantes.com This methodology provides a safe and effective means to trace and quantify molecules within complex biological systems, offering profound insights into a variety of processes. diagnosticsworldnews.comsilantes.com

Key applications and their significance include:

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate heavy amino acids into proteins. nih.govcreative-proteomics.com This allows for the precise relative quantification of thousands of proteins between different cell populations, such as comparing healthy versus diseased states or treated versus untreated cells. oup.comnih.gov

Metabolic Flux Analysis (MFA): By introducing stable isotope-labeled nutrients (tracers) into cells or organisms, researchers can track their journey through metabolic pathways. silantes.comcreative-proteomics.com This enables the quantification of the rates (fluxes) of metabolic reactions, which is crucial for understanding cellular physiology, disease mechanisms, and the effects of drugs. silantes.comcreative-proteomics.com

Structural Biology: Isotope labeling significantly enhances the quality and resolution of data obtained from NMR spectroscopy and X-ray crystallography. silantes.comsilantes.com This facilitates the detailed determination of the three-dimensional structures of proteins and nucleic acids. silantes.com

Drug Development and Toxicology: Labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to understand a drug's behavior in the body. diagnosticsworldnews.com They help in identifying metabolites and understanding potential toxicities without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.comsymeres.com

Fundamental Role of L-Isoleucine (13C6) as a Tracer and Building Block in Quantitative Research

L-Isoleucine is an essential branched-chain amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. caymanchem.com Its isotopically labeled form, L-Isoleucine (13C6), where all six carbon atoms are replaced with the heavy ¹³C isotope, serves as a vital tool in quantitative research. yuntsg.com

As a tracer, L-Isoleucine (13C6) is introduced into biological systems to monitor metabolic processes. yuntsg.com For instance, by infusing ¹³C-labeled isoleucine, scientists can quantify its contribution to the Krebs cycle in various tissues and study the interconversion between different circulating metabolites. yuntsg.com Because it is an essential amino acid, its incorporation into newly synthesized proteins is a direct reflection of protein synthesis rates. isotope.com

In quantitative proteomics, L-Isoleucine (13C6) is used as an internal standard for the precise measurement of isoleucine and, more broadly, for protein quantification by mass spectrometry. caymanchem.com In SILAC-based experiments, cells are grown in media where normal ("light") isoleucine is replaced with "heavy" L-Isoleucine (13C6). nih.gov When the proteomes of two different cell populations (one grown with light, one with heavy amino acids) are mixed and analyzed, the ratio of the heavy to light peptide signals in the mass spectrometer provides an accurate measure of the relative protein abundance between the two samples. oup.comresearchgate.net

Overview of Key Academic Research Paradigms Utilizing L-Isoleucine-N-FMOC (13C6) and its Derivatives

The chemical modification of L-Isoleucine (13C6) with a 9-fluorenylmethoxycarbonyl (Fmoc) group at its N-terminus yields L-Isoleucine-N-FMOC (13C6). This derivative is specifically designed for a critical research paradigm: Fmoc solid-phase peptide synthesis (SPPS). lgcstandards.comcreative-peptides.com

SPPS is a cornerstone technique for chemically synthesizing peptides and small proteins in a laboratory setting. mtoz-biolabs.com The process involves building a peptide chain one amino acid at a time while it is anchored to an insoluble resin support. lgcstandards.com The Fmoc group plays the crucial role of a temporary protecting group for the N-terminus of the amino acid. creative-peptides.comwikipedia.org

The research applications of L-Isoleucine-N-FMOC (13C6) are centered on its use as a building block for creating isotopically labeled peptides. isotope.com These "heavy" synthetic peptides are invaluable tools in quantitative proteomics, particularly in methods that use stable isotope-labeled peptides as internal standards (SIS peptides). researchgate.net

The workflow involves:

Synthesis: L-Isoleucine-N-FMOC (13C6) is incorporated into a specific position within a peptide sequence during SPPS. researchgate.net The Fmoc group protects the amino group during the coupling reaction and is then removed to allow the next amino acid to be added. creative-peptides.comwikipedia.org

Quantification: The resulting heavy peptide, which is chemically identical to its naturally occurring "light" counterpart but has a known mass difference, is spiked in a precise amount into a complex biological sample (like cell lysate or blood plasma). nih.gov

Analysis: During mass spectrometry analysis, the heavy SIS peptide and its light analogue from the biological sample are detected. By comparing the signal intensity of the known amount of the heavy standard to the signal of the light native peptide, researchers can determine the absolute quantity of that specific peptide, and by extension, its parent protein in the original sample. oup.comnih.gov

This approach is fundamental for biomarker validation, drug development, and understanding protein structure-function relationships with high precision and accuracy. diagnosticsworldnews.commtoz-biolabs.com

Properties

Molecular Weight

359.37

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Enrichment for L Isoleucine N Fmoc 13c6

Strategies for Carbon-13 Enrichment in L-Isoleucine Precursors for Uniform Labeling

Uniform ¹³C labeling of L-isoleucine is fundamental for its use as an internal standard in quantitative proteomics and for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. aip.org The primary strategies for achieving this enrichment involve biological and chemical synthesis methods.

Biological Methods: A common and efficient approach is to cultivate microorganisms, such as the alga Spirulina platensis or the bacterium Escherichia coli, in a growth medium where the sole carbon source is uniformly labeled with ¹³C. pnas.orgcopernicus.org For instance, growing Spirulina platensis in an atmosphere of pure ¹³CO₂ results in the incorporation of ¹³C into all of its biomass, including the essential amino acid L-isoleucine. pnas.org Similarly, E. coli can be grown in minimal media containing [U-¹³C]-glucose as the carbon source, leading to the production of uniformly ¹³C-enriched proteins and their constituent amino acids. copernicus.org Cell-free protein synthesis systems also offer a powerful platform for producing proteins with selectively labeled amino acids from ¹³C-labeled precursors. copernicus.orgcopernicus.org

Chemical Synthesis: While biological methods are effective, chemical synthesis provides an alternative route for producing ¹³C-labeled L-isoleucine precursors. These methods offer the advantage of precise control over the labeling pattern. For example, specific isotopologues of α-ketobutyric acid, a precursor in the biosynthesis of isoleucine, can be synthesized with ¹³C at desired positions. d-nb.info These labeled precursors can then be supplied to microbial cultures to produce selectively labeled isoleucine. d-nb.infompg.de

Precursor Selection and Isotope Scrambling: The choice of precursor is critical to ensure uniform labeling and minimize isotope scrambling, where the ¹³C label is unintentionally incorporated into other amino acids. copernicus.org For example, using labeled α-ketoisovalerate and α-ketobutyrate can lead to the specific labeling of leucine (B10760876), valine, and isoleucine methyl groups. mpg.de However, metabolic pathways can sometimes lead to the redistribution of the isotope, a factor that must be carefully considered and analyzed, often using mass spectrometry. acs.org

Enrichment StrategyDescriptionKey AdvantagesCommon Precursors
Microbial FermentationCultivating microorganisms on a medium with a single, uniformly ¹³C-labeled carbon source.High yield of uniformly labeled biomass.[U-¹³C]-glucose, ¹³CO₂
Cell-Free Protein SynthesisIn vitro protein synthesis using cell extracts and providing ¹³C-labeled amino acid precursors.Efficient incorporation of labels with minimal scrambling. copernicus.org¹³C-labeled amino acids, 3-¹³C-pyruvate
Chemical Synthesis of PrecursorsSynthesizing specific ¹³C-labeled metabolic precursors of L-isoleucine.Precise control over the labeling pattern.¹³C-labeled α-ketobutyrate, ¹³C-labeled α-ketoisovalerate

N-Fmoc Protection in the Context of L-Isoleucine (13C6) Synthesis for Solid-Phase Peptide Synthesis

The N-terminus of the uniformly ¹³C-labeled L-isoleucine is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a crucial step for its application in solid-phase peptide synthesis (SPPS). evitachem.commedchemexpress.com SPPS is a cornerstone technique for the artificial production of peptides and small proteins.

The Role of the Fmoc Group: The Fmoc group serves as a temporary protecting shield for the α-amino group of the isoleucine. This protection prevents the amino group from participating in unwanted side reactions during the stepwise assembly of the peptide chain on a solid support. The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed (deprotected) under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent. This selective removal allows for the sequential addition of subsequent amino acids to build the desired peptide sequence.

Significance in Isotope-Labeled Peptide Synthesis: The use of Fmoc-L-Isoleucine-¹³C₆ in SPPS allows for the precise incorporation of a heavy-isotope-labeled amino acid at a specific position within a synthetic peptide. These "heavy" peptides are chemically identical to their natural counterparts but have a higher molecular weight due to the ¹³C atoms. This mass difference is easily detectable by mass spectrometry, making these synthetic peptides ideal internal standards for the accurate quantification of their endogenous, unlabeled ("light") counterparts in complex biological samples. isotope.comisotope.com This technique, known as stable isotope dilution mass spectrometry, is a gold standard in quantitative proteomics.

Methodologies for Achieving High Isotopic Purity and Chemical Quality for Rigorous Research

The reliability of research employing L-Isoleucine-N-FMOC (¹³C₆) hinges on the high isotopic and chemical purity of the compound. pharma-industry-review.com Several analytical techniques are employed to ensure these stringent quality standards are met.

Isotopic Purity Assessment: The isotopic enrichment, or the percentage of molecules that are fully labeled with ¹³C, is a critical parameter. It is important to note that a 99% isotopic enrichment for a ¹³C₆ compound means that each of the six carbon atoms has a 99% probability of being a ¹³C atom. ckisotopes.com High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic purity. criver.com By analyzing the mass-to-charge ratio (m/z) distribution of the compound, researchers can quantify the proportion of fully labeled molecules versus those with fewer than six ¹³C atoms. nih.gov

Chemical Purity and Structural Verification: The chemical purity and structural integrity of L-Isoleucine-N-FMOC (¹³C₆) are equally important. High-performance liquid chromatography (HPLC) is used to assess chemical purity by separating the target compound from any impurities. pharma-industry-review.com Nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the chemical structure and the position of the isotopic labels. pharma-industry-review.com ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular framework and the successful incorporation of the Fmoc group. criver.com A Certificate of Analysis (CoA) is typically provided by suppliers, detailing the results of these quality control tests. pharma-industry-review.comcriver.com

Quality ParameterAnalytical TechniquePurpose
Isotopic EnrichmentHigh-Resolution Mass Spectrometry (HRMS)To determine the percentage of molecules containing the desired number of ¹³C isotopes. criver.comnih.gov
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)To separate and quantify the target compound from any chemical impurities. pharma-industry-review.com
Structural IntegrityNuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the correct chemical structure and the positions of the isotopic labels. pharma-industry-review.com

Production of L-Isoleucine-N-FMOC (13C6) for Specific Research Applications (e.g., Dual 13C/15N Labeling)

Beyond uniform ¹³C labeling, L-Isoleucine-N-FMOC can be produced with dual isotopic labels, most commonly ¹³C and ¹⁵N, to expand its utility in advanced research applications. isotope.comsigmaaldrich.comsigmaaldrich.com

Dual ¹³C/¹⁵N Labeling: The synthesis of L-Isoleucine-N-FMOC (¹³C₆, ¹⁵N) involves growing microorganisms on a medium containing both a ¹³C carbon source and a ¹⁵N nitrogen source, such as ¹⁵NH₄Cl. utoronto.ca This results in an amino acid that is heavy in both its carbon and nitrogen atoms. The resulting Fmoc-protected amino acid has a distinct mass shift (M+7) compared to its unlabeled counterpart. sigmaaldrich.comsigmaaldrich.com

Applications in Advanced Research: Dual-labeled amino acids are invaluable tools in complex NMR and mass spectrometry experiments.

NMR Spectroscopy: In NMR, dual labeling provides additional probes for studying protein structure, dynamics, and interactions. aip.orgutoronto.ca For instance, experiments on uniformly ¹³C,¹⁵N-labeled L-isoleucine have been used to accurately measure interatomic distances, providing crucial structural constraints. aip.org

Quantitative Proteomics: In mass spectrometry-based proteomics, peptides containing dual-labeled amino acids serve as highly specific internal standards, further enhancing the accuracy of protein quantification. isotope.comisotope.com

Multi-Labeling Strategies: The ability to incorporate multiple distinct isotopic labels into a single protein, a technique known as dual labeling, opens up possibilities for studying protein-protein interactions and complex conformational changes using techniques like Förster Resonance Energy Transfer (FRET). acs.orgcolab.wsnih.gov

The production of these multiply labeled compounds requires precise control over synthetic and biosynthetic pathways and rigorous purification and analysis to ensure their suitability for these demanding research applications. nih.gov

Applications in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy

L-Isoleucine (¹³C₆) in Protein Structure Elucidation and Assignment

The incorporation of ¹³C-labeled isoleucine is a cornerstone of modern NMR-based protein structure determination, particularly for larger and more complex systems. Isoleucine is an important residue from a structural standpoint due to its prevalence in the hydrophobic cores of proteins. utoronto.ca The strategic placement of ¹³C isotopes within this amino acid provides essential distance restraints and facilitates the assignment of NMR signals, which are fundamental to calculating a protein's three-dimensional structure.

For comprehensive structural analysis, particularly of proteins up to ~20 kDa, uniform labeling with ¹³C (and ¹⁵N) is a standard approach. utoronto.canih.gov In this strategy, proteins are expressed in media where the sole carbon source is ¹³C-labeled, such as [U-¹³C]-glucose, leading to the incorporation of ¹³C at every carbon position in the protein, including all six carbons of every isoleucine residue. unl.pt This uniform enrichment is crucial for triple-resonance experiments (¹H, ¹³C, ¹⁵N) that form the basis of sequential backbone and side-chain resonance assignment. nih.gov These experiments create magnetization transfer pathways between neighboring nuclei, allowing chemists to trace the polypeptide chain and assign specific NMR frequencies to individual atoms. springernature.com However, for proteins larger than ~25 kDa, uniform ¹³C labeling leads to significant spectral complexity and line broadening due to extensive ¹³C-¹³C scalar couplings, which can compromise both resolution and sensitivity. meihonglab.comnih.gov

To overcome the challenges associated with studying large proteins (>30 kDa), selective labeling strategies have been developed, with a particular focus on the methyl groups of Isoleucine, Leucine (B10760876), and Valine (ILV). ukisotope.comnih.gov Methyl groups are excellent NMR probes because they are abundant in protein cores, their three protons give rise to strong signals, and they exhibit favorable relaxation properties. unl.ptnih.gov

In this approach, specific ¹³C-labeled precursors are added to the growth medium of bacteria (typically E. coli) expressing the target protein. mpg.deisotope.com For isoleucine, ¹³C-labeled α-ketobutyrate is used as a biosynthetic precursor to specifically label the isoleucine side chain. mpg.deresearchgate.net This method allows for the introduction of ¹³C labels at specific positions, most commonly the δ1 methyl group of isoleucine (¹³Cδ1-isoleucine). utoronto.caprotein-nmr.org.uk This "ILV-labeling" dramatically simplifies the ¹H-¹³C correlation spectrum, as only signals from the labeled methyl groups are observed. utoronto.ca This spectral simplification is critical for studying high-molecular-weight proteins, enabling the analysis of systems up to 1 MDa. nih.govcopernicus.org The resulting sharp, well-resolved methyl signals serve as sensitive reporters for mapping protein-ligand interfaces, monitoring conformational changes, and studying side-chain dynamics. researchgate.netnih.gov

Table 1: Comparison of Isoleucine Labeling Strategies in Protein NMR

Labeling StrategyProtein Size SuitabilityKey AdvantageKey DisadvantageTypical Precursor (for Isoleucine)
Uniform ¹³C Labeling < 25 kDaProvides comprehensive information for full resonance assignment. springernature.comSevere signal overlap and line broadening in larger proteins. meihonglab.com[U-¹³C]-glucose
Selective ILV-Methyl Labeling > 30 kDa, up to 1 MDaDrastically simplifies spectra, high sensitivity for studying large systems and dynamics. nih.govProvides information only from specific methyl sites, not the entire protein. ukisotope.com[¹³C]-α-ketobutyrate

For very large proteins and protein complexes, even selective ¹³C-labeling is often insufficient. A powerful extension of this methodology is to combine selective ¹³C protonation with extensive deuteration. utoronto.caspringernature.com Proteins are expressed in deuterium (B1214612) oxide (D₂O) with deuterated carbon sources, which replaces the vast majority of non-exchangeable protons (¹H) with deuterium (²H). nih.gov Deuteration significantly reduces dipolar relaxation pathways, which are the primary cause of line broadening in high-molecular-weight systems. utoronto.canih.gov

By adding protonated ¹³C-labeled precursors (like ¹³CH₃-labeled α-ketobutyrate) to the D₂O-based medium, it is possible to produce a highly deuterated protein where only the target methyl groups (e.g., isoleucine δ1) are ¹H/¹³C-labeled. springernature.comisotope.com This approach yields ¹H-¹³C correlation spectra with exceptional resolution and sensitivity, as the ¹³CH₃ groups are effectively isolated from the surrounding "sea" of deuterons. utoronto.ca This combined labeling scheme has been instrumental in extending the size limit of proteins amenable to solution NMR studies, enabling the investigation of structure and dynamics in systems that were previously intractable. ukisotope.comnih.gov

Probing Protein Dynamics and Ligand Interactions via ¹³C NMR Relaxation Studies

The dynamic nature of proteins is intrinsically linked to their function. ¹³C NMR relaxation studies, particularly on selectively labeled isoleucine residues, provide powerful insights into protein motions across a wide range of timescales. nih.gov By measuring various relaxation rates (such as T₁, T₂, and NOE) of the ¹³C nucleus, researchers can characterize the amplitude and frequency of side-chain motions. springernature.com

Relaxation dispersion NMR experiments are particularly valuable for studying "invisible" excited states and conformational exchange processes that occur on the microsecond-to-millisecond timescale. nih.govnih.gov When a ligand binds to a protein, the chemical environment of nearby isoleucine residues can change, leading to shifts in their NMR signals. nih.gov If this binding is a dynamic process, it can be detected and quantified using ¹³C relaxation dispersion. nih.gov These experiments are highly sensitive to the kinetics (k_on, k_off) and thermodynamics of binding events, as well as allosteric conformational changes occurring distant from the binding site. nih.govd-nb.info The use of ¹³C-labeled isoleucine provides site-specific dynamic information that is crucial for understanding mechanisms of molecular recognition, enzyme catalysis, and allosteric regulation. nih.govd-nb.info

Development and Application of Advanced Multidimensional NMR Experiments Leveraging ¹³C-Labeled Isoleucine Residues

The specific incorporation of ¹³C into isoleucine has spurred the development of specialized multidimensional NMR experiments to extract maximal information. For instance, 4D NOE (Nuclear Overhauser Effect) experiments have been designed to measure distance restraints between methyl groups and backbone amide protons in large, deuterated proteins. utoronto.ca The isoleucine δ1 methyl group, being located far from the protein backbone, is particularly useful for identifying long-range NOEs that define the global fold of the protein. utoronto.ca

Furthermore, experiments that exploit multiple-quantum coherences have been developed for methylene (B1212753) (CH₂) groups. nih.gov For instance, heteronuclear triple-quantum coherence (HTQC) spectra of ¹³CH₂ groups can be recorded with significantly longer relaxation times (T₂) compared to standard single-quantum coherence (HSQC) experiments. nih.govd-nb.info This leads to sharper signals and higher sensitivity, which is especially beneficial for studying large proteins or proteins that exhibit line broadening due to conformational dynamics. nih.gov These advanced techniques, which rely on precise isotopic labeling patterns in residues like isoleucine, continue to push the boundaries of what is possible in biomolecular NMR. springernature.com

Utility in Studies of Nucleic Acids and Protein-Nucleic Acid Complexes

The principles of isotopic labeling with ¹³C-isoleucine are not limited to the study of isolated proteins. They are equally applicable to investigating the structure and dynamics of protein-nucleic acid complexes. Many DNA- and RNA-binding proteins utilize hydrophobic interactions, often involving isoleucine, leucine, and valine residues, to recognize their target nucleic acid sequences. researchgate.net

By selectively ¹³C-labeling the isoleucine residues in the protein component of such a complex, researchers can use NMR to map the binding interface. researchgate.net Changes in the chemical shifts or dynamic properties of specific isoleucine methyl groups upon addition of DNA or RNA can identify the residues that are directly involved in the interaction. This provides crucial, site-specific information for understanding the molecular basis of gene regulation, DNA repair, and other fundamental biological processes involving protein-nucleic acid recognition. researchgate.net

Applications in Quantitative Mass Spectrometry Ms Based Proteomics

L-Isoleucine-N-FMOC (13C6) in Stable Isotope Labeling Strategies for Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative proteomics, allowing for the differential analysis of protein abundance between samples with high accuracy. L-Isoleucine-N-FMOC (13C6), a protected form of L-isoleucine enriched with six carbon-13 isotopes, is a key building block in many of these strategies. isotope.comckgas.com Its use ensures that the labeled internal standards are chemically identical to their endogenous counterparts but distinguishable by mass, a fundamental principle for precise quantification.

The absolute quantification of proteins is achieved by spiking a known quantity of a stable isotope-labeled peptide, which serves as an internal standard, into a sample. nih.govbiosynth.com L-Isoleucine-N-FMOC (13C6) is instrumental in the solid-phase peptide synthesis (SPPS) of these standards. nih.gov The fluorenylmethyloxycarbonyl (FMOC) protecting group allows for its sequential addition to a growing peptide chain on a solid support.

The resulting synthetic peptides, containing one or more 13C6-labeled isoleucine residues, exhibit a predictable mass shift compared to the native peptide. scitide.com This mass difference allows for their co-elution with the endogenous peptide during liquid chromatography (LC) and their distinct detection by the mass spectrometer. The ratio of the signal intensities between the labeled and unlabeled peptides enables the precise calculation of the absolute concentration of the target protein. biosynth.com

FeatureDescription
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)
Key Reagent L-Isoleucine-N-FMOC (13C6)
Purpose Generation of stable isotope-labeled internal standards
Advantage Enables absolute quantification of target proteins/peptides
Principle Known quantity of labeled peptide is spiked into the sample for comparison with the endogenous peptide.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantification that relies on the use of isotopically labeled internal standards. nih.gov Peptides synthesized with L-Isoleucine (13C6) are ideal for IDMS applications in proteomics. nih.govnih.gov By adding a precisely known amount of the 13C6-labeled peptide to a sample prior to analysis, any variations in sample preparation, chromatographic separation, or mass spectrometric ionization are compensated for, as both the labeled and unlabeled peptides are affected equally. nih.gov

The ratio of the mass spectrometric signals of the analyte and the isotopically labeled standard is directly proportional to their concentration ratio. This allows for highly accurate and precise quantification, making IDMS a gold standard method in proteomics. biosynth.com

Targeted proteomics approaches, such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), offer exceptional sensitivity and selectivity for quantifying specific proteins in complex biological mixtures. cuni.cz These techniques are heavily reliant on the use of stable isotope-labeled internal standards, often synthesized using L-Isoleucine-N-FMOC (13C6). nih.govbiosynth.com

In an SRM or MRM experiment, the mass spectrometer is programmed to specifically monitor for a predefined precursor ion (the target peptide) and one or more of its specific fragment ions. cuni.cz The use of a 13C6-labeled internal standard provides a reference for both the retention time and the fragmentation pattern of the endogenous peptide. nih.gov The ratio of the signal intensities of the fragment ions from the endogenous and the labeled peptide allows for robust and reproducible quantification, even for low-abundance proteins. nih.govthermofisher.com

TechniqueDescriptionRole of L-Isoleucine (13C6)-Labeled Peptides
SRM (Selected Reaction Monitoring) A targeted MS technique that monitors a specific precursor ion and a single fragment ion. cuni.czServe as internal standards for accurate and precise quantification. nih.gov
MRM (Multiple Reaction Monitoring) An extension of SRM that monitors multiple fragment ions from a single precursor ion, increasing specificity. nih.govProvide a reference for retention time and fragmentation, enabling robust quantification. thermofisher.com

Metabolic Labeling of Proteins In Vivo and In Vitro for Relative Quantification

Metabolic labeling strategies involve the incorporation of stable isotope-labeled amino acids directly into proteins during cellular protein synthesis. This approach is powerful for the relative quantification of protein expression levels between different cell populations or tissues. ucsd.edu L-Isoleucine (13C6), the deprotected form of L-Isoleucine-N-FMOC (13C6), can be used in these metabolic labeling experiments. ckgas.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique for quantitative proteomics. ucsd.edu In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid (e.g., 12C6-isoleucine), while the other is grown in "heavy" medium containing the stable isotope-labeled version (e.g., 13C6-isoleucine). nih.gov

After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. researchgate.net The two cell populations can then be subjected to different experimental conditions, and their proteomes are combined for analysis. The mass difference between the "light" and "heavy" peptides allows for the direct comparison of their relative abundance in the mass spectrometer, providing a quantitative measure of changes in protein expression. nih.gov

The principles of metabolic labeling can be extended to whole organisms, a technique known as Stable Isotope Labeling in Mammals (SILAM). isotope.com In SILAM, an animal model, such as a mouse or rat, is fed a diet in which one or more amino acids are replaced with their stable isotope-labeled counterparts, such as 13C6-L-isoleucine. cortecnet.comckisotopes.com Over time, the tissues of the animal become enriched with the heavy amino acid. isotope.com

These "heavy" labeled tissues or whole organisms can then be used as internal standards for the quantitative analysis of proteomes from "light" (unlabeled) animals subjected to different physiological or pathological conditions. nih.gov This approach allows for highly accurate proteome-wide relative quantification in a physiologically relevant context. isotope.com

Labeling StrategyOrganism/SystemPrincipleApplication
SILAC Cell CultureIncorporation of "light" vs. "heavy" amino acids into proteins during cell growth. ucsd.eduRelative quantification of protein expression between different cell populations. nih.gov
SILAM Animal ModelsFeeding animals a diet containing stable isotope-labeled amino acids to label their entire proteome. isotope.comProteome-wide relative quantification in in vivo studies of physiology and disease. nih.gov

Applications in 13c Metabolic Flux Analysis Mfa and Metabolomics

Principles of ¹³C Tracer Analysis in Metabolic Network Elucidation

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify intracellular metabolic reaction rates, or fluxes. nih.gov13cflux.net The fundamental principle involves introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system. creative-proteomics.comethz.ch Cells take up and metabolize this labeled substrate, distributing the ¹³C atoms throughout their metabolic network. creative-proteomics.com This process creates unique isotopic labeling patterns in downstream metabolites.

By measuring the distribution of these ¹³C labels in key metabolites, researchers can deduce the activity of various metabolic pathways. creative-proteomics.comresearchgate.net The labeling pattern of a metabolite is directly influenced by the fluxes of the pathways that produced it. researchgate.net For instance, different pathways will result in different arrangements of labeled carbon atoms in a product molecule. researchgate.net Mathematical models are then used to connect the measured isotopic patterns with the intracellular fluxes, allowing for the calculation of reaction rates throughout the metabolic network. nih.govnih.gov This approach provides a detailed snapshot of cellular physiology, making it an indispensable tool in metabolic engineering, systems biology, and biomedical research. nih.gov13cflux.netcreative-proteomics.com The five essential steps of a ¹³C-MFA study are experimental design, conducting the tracer experiment, measuring isotopic labeling, estimating fluxes, and performing statistical analysis. creative-proteomics.comresearchgate.net

L-Isoleucine (¹³C₆) as a Tracer for Investigating Branched-Chain Amino Acid Metabolism and Related Pathways

L-Isoleucine fully labeled with six carbon-13 atoms (L-Isoleucine (¹³C₆)) serves as a crucial tracer for studying the metabolism of branched-chain amino acids (BCAAs), which also include leucine (B10760876) and valine. medchemexpress.comnih.gov BCAAs are essential amino acids that play significant roles in protein synthesis, signaling pathways, and as substrates for energy production. nih.gov Alterations in BCAA metabolism have been linked to various diseases, including type 2 diabetes and certain types of cancer. nih.govisotope.com

Quantitative Analysis of Intracellular Carbon Fluxes using ¹³C-MFA

¹³C-MFA is considered the gold standard for the quantitative analysis of intracellular carbon fluxes. creative-proteomics.com It provides absolute rates for reactions within the central carbon metabolism, offering a more dynamic and informative picture than what can be obtained from genomics, transcriptomics, or even metabolomics alone. nih.gov13cflux.net The method relies on a system-wide biochemical reaction model that tracks the rearrangement of carbon atoms through metabolic pathways. fz-juelich.de By fitting the predicted labeling patterns from the model to the experimentally measured data, the in vivo metabolic fluxes can be accurately determined. fz-juelich.de

The design of a ¹³C-MFA experiment is critical for obtaining accurate flux measurements and is broadly categorized into two conditions: isotopic steady state and non-steady state (isotopically nonstationary). researchgate.net

Isotopic Steady State: In this classic approach, cells are cultured with a ¹³C-labeled substrate for a duration sufficient to ensure that the isotopic labeling of all intracellular metabolites has reached a constant state. vanderbilt.eduresearchgate.net This condition implies that the labeling pattern of metabolites, such as protein-bound amino acids, is no longer changing over time. researchgate.net Steady-state MFA is powerful for systems that can be maintained in a stable metabolic state for extended periods, such as microbial cultures in a chemostat. fz-juelich.deresearchgate.net

Isotopically Non-Steady State (INST-MFA): This approach involves sampling metabolites during the transient phase before isotopic steady state is reached. vanderbilt.eduresearchgate.net INST-MFA is particularly useful for systems that are difficult to maintain in a steady state or have slow labeling dynamics, such as mammalian cell cultures or autotrophic organisms. vanderbilt.eduresearchgate.net It provides additional information from the rates of label incorporation, which can help to resolve fluxes that are difficult to determine using steady-state methods. vanderbilt.edu However, INST-MFA experiments are more complex to design and analyze, requiring precise timing of sample collection and more sophisticated computational models. vanderbilt.edunih.gov

ParameterIsotopic Steady State MFAIsotopically Non-Steady State MFA (INST-MFA)
Core PrincipleMeasurements taken after labeling patterns in metabolites become constant. researchgate.netMeasurements taken during the transient period before labeling patterns become constant. vanderbilt.edu
Experimental DurationLonger; requires time to reach isotopic equilibrium. nih.govShorter; involves rapid sampling over a time course. nih.gov
System SuitabilityBest for systems that achieve steady state quickly and can be maintained, e.g., microorganisms. fz-juelich.deIdeal for systems with slow labeling dynamics or those not at metabolic steady state, e.g., mammalian cells, autotrophs. vanderbilt.eduresearchgate.net
Data ComplexitySimpler; requires labeling data from a single time point (at steady state).More complex; requires time-course labeling data and metabolite concentrations. nih.gov
Computational ModelingAlgebraic equations are typically used to model the steady-state flux distribution.Requires solving systems of ordinary differential equations to model the dynamics of label incorporation. nih.gov

The analytical core of ¹³C-MFA is the precise measurement of mass isotopomer distributions (MIDs). A mass isotopomer is a molecule that differs in the number of isotopic substitutions (e.g., ¹³C atoms). The MID represents the fractional abundance of each mass isotopomer of a given metabolite. plos.org Two primary analytical techniques are used for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique, particularly for analyzing volatile and thermally stable metabolites like amino acids and organic acids from the central carbon metabolism. springernature.comnih.gov Samples typically require chemical derivatization to make them volatile. nih.gov GC-MS provides high-resolution separation and generates reproducible mass spectra, making it highly suitable for quantifying the MIDs of proteinogenic amino acids, which are often used as stable, time-integrated reporters of intracellular metabolic fluxes. springernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing a broader range of metabolites, including those that are non-volatile or thermally labile, such as nucleotides, cofactors, and larger intermediates. nih.govthermofisher.com Unlike GC-MS, LC-MS often does not require derivatization. thermofisher.com The use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, allows for accurate mass measurements, which helps in identifying metabolites and resolving their isotopic patterns. nih.govresearchgate.net

Estimating metabolic fluxes from ¹³C labeling data is a complex computational task that involves fitting a metabolic model to the experimental data. nih.gov The process aims to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model. researchgate.net

This is typically formulated as a least-squares regression problem. nih.gov Various software packages and algorithms have been developed to solve this optimization problem. These tools take as input the metabolic network structure (stoichiometry and atom transitions), the measured MIDs, and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates). nih.gov The output is the best-fit flux map, along with statistical information such as confidence intervals for the estimated fluxes, which indicate the precision of the estimate. nih.gov In recent years, machine learning-based frameworks have also been developed to accelerate computation time and improve the reliability of flux estimation, representing a new frontier in the field. nih.gov

Integration of ¹³C¹⁵N-MFA for Simultaneous Quantification of Carbon and Nitrogen Metabolic Fluxes

While ¹³C-MFA is powerful for tracking carbon metabolism, many crucial biosynthetic pathways also involve the incorporation of nitrogen. To gain a more complete understanding of cellular metabolism, researchers have developed methods that integrate dual stable isotope tracers, typically ¹³C and ¹⁵N. fz-juelich.debiorxiv.org This approach, known as ¹³C¹⁵N-MFA, allows for the simultaneous quantification of both carbon and nitrogen fluxes. fz-juelich.deembopress.org

In a typical ¹³C¹⁵N-MFA experiment, cells are supplied with both a ¹³C-labeled carbon source (like ¹³C-glucose) and a ¹⁵N-labeled nitrogen source (like ¹⁵N-ammonium or ¹⁵N-amino acids). biorxiv.org By analyzing the resulting mass shifts in metabolites, particularly amino acids and nucleotides, it is possible to resolve the flow of both carbon and nitrogen atoms through the metabolic network. biorxiv.orgembopress.org This integrated approach provides a more comprehensive view of cellular physiology, identifying key nodes where carbon and nitrogen metabolism intersect, such as the synthesis of glutamate, which serves as a central hub for nitrogen distribution. fz-juelich.debiorxiv.org This technique has proven powerful for studying the metabolism of pathogens and other biological systems where both carbon and nitrogen utilization are critical. biorxiv.org

Role in Identifying Metabolic Bottlenecks and Characterizing Pathway Activities in Biological Systems

Metabolic Flux Analysis (MFA) utilizing substrates labeled with stable isotopes like 13C has become an indispensable tool for quantitatively understanding the intricate network of biochemical reactions within living cells. creative-proteomics.com By tracing the path of 13C atoms from a labeled precursor through various metabolic pathways, researchers can determine the rates, or fluxes, of these reactions. This detailed mapping of metabolic activity is crucial for identifying points of constraint, known as metabolic bottlenecks, and for elucidating the contributions of different pathways to the production of a specific metabolite. 13cflux.net In this context, isotopically labeled amino acids, including derivatives of L-isoleucine, play a pivotal role in the analytical phase of these studies.

The primary application of 13C-MFA is to provide a quantitative snapshot of the metabolic state of a cell under specific conditions. creative-proteomics.com When a 13C-labeled substrate, such as [13C6]glucose, is introduced into a cell culture, the labeled carbon atoms are incorporated into various downstream metabolites, including the proteinogenic amino acids. The specific pattern of 13C incorporation into an amino acid like isoleucine, known as its mass isotopomer distribution, is a direct consequence of the active metabolic pathways. nih.gov By measuring these distributions, typically through mass spectrometry, and applying computational models, the intracellular metabolic fluxes can be calculated. creative-proteomics.com

Identifying Metabolic Bottlenecks:

Consider a scenario where E. coli is engineered to overproduce L-isoleucine. By feeding the cells [13C6]glucose and analyzing the mass isotopomer distribution of isoleucine and its precursors, researchers can quantify the flux through each step of the biosynthesis pathway. If a particular intermediate shows a high degree of 13C enrichment while the subsequent product has a significantly lower enrichment, it indicates a low flux through the enzyme catalyzing this step, thus identifying it as a bottleneck.

Detailed Research Findings:

While specific studies detailing the use of L-ISOLEUCINE-N-FMOC (13C6) as a direct tracer in living cells for bottleneck analysis are not prevalent in publicly accessible research, its role as a crucial analytical standard is well-established in the broader field of quantitative proteomics and metabolomics, which are integral to MFA. isotope.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the purification and analysis of amino acids and peptides. In the context of a 13C-MFA experiment, a precisely quantified standard of L-ISOLEUCINE-N-FMOC (13C6) would be used as an internal standard during mass spectrometry analysis. This allows for the accurate quantification of the different isotopologues of isoleucine extracted from the cell biomass. Accurate quantification is paramount for the subsequent computational analysis that determines the metabolic fluxes.

Characterizing Pathway Activities:

13C-MFA is also instrumental in characterizing the activity of different metabolic pathways. For example, in many organisms, there are multiple pathways that can lead to the synthesis of a particular metabolite. By using specifically labeled 13C tracers, it is possible to distinguish between the contributions of these different routes. The analysis of the resulting 13C patterns in proteinogenic amino acids provides crucial information for this purpose. researchgate.net

For example, the biosynthesis of isoleucine can proceed through different pathways in various organisms. By analyzing the specific arrangement of 13C atoms in isoleucine derived from a labeled precursor, the relative activity of these different pathways can be determined.

The following interactive data table illustrates the type of mass isotopomer distribution data for L-isoleucine that would be obtained from a 13C-MFA experiment. In this hypothetical example, two strains of a microorganism are being compared: a wild-type strain and an engineered strain designed for enhanced isoleucine production. The cells are fed with 100% [13C6]glucose. The mass isotopomer distribution (MID) of isoleucine is then measured by mass spectrometry.

Mass IsotopomerDescriptionWild-Type Strain (Relative Abundance %)Engineered Strain (Relative Abundance %)
M+0No 13C atoms5.22.1
M+1One 13C atom8.14.5
M+2Two 13C atoms15.410.3
M+3Three 13C atoms22.718.9
M+4Four 13C atoms28.335.7
M+5Five 13C atoms16.822.5
M+6Six 13C atoms3.56.0

The data in the table reveals a shift towards higher mass isotopologues in the engineered strain compared to the wild-type. This indicates a greater incorporation of 13C from the glucose tracer, suggesting a higher flux through the isoleucine biosynthesis pathway in the engineered organism. This type of quantitative data, made accurate through the use of appropriate standards, is fundamental to characterizing the effects of genetic modifications on metabolic pathway activity.

Studies on Protein Turnover and Proteostasis Leveraging L Isoleucine 13c6

Methodological Frameworks for Measuring Fractional Protein Synthesis Rates and Degradation Rates in Complex Biological Systems

The measurement of protein turnover in biological systems relies on established methodological frameworks that track the incorporation of labeled precursors into newly synthesized proteins. The core of these methods is the precursor-product principle, which calculates the rate of synthesis by measuring the isotopic enrichment of the precursor (free amino acid pool) and the product (protein-bound amino acid) over time. nih.govphysiology.org

Fractional Synthesis Rate (FSR) is a key metric, representing the percentage of the protein pool that is newly synthesized within a specific timeframe. wikipedia.org The general formula to calculate FSR is:

FSR (%/hour) = [E_p(t) / E_precursor] x (1/t) x 100

Where:

E_p(t) is the enrichment of the isotope in the protein pool at time t.

E_precursor is the isotopic enrichment in the precursor pool (e.g., plasma or intracellular free amino acids).

t is the duration of the tracer incorporation.

Several tracer administration techniques are employed:

Continuous Infusion: This method involves a primed-continuous intravenous infusion of the stable isotope tracer to achieve a steady state of isotopic enrichment in the plasma and intracellular precursor pools. nih.gov It is widely used for studying metabolic regulation in response to various stimuli. nih.gov

Pulse Injection/Bolus Administration: This technique involves a single injection of the tracer. nih.govphysiology.org It is advantageous for shorter studies and can be completed in as little as one hour with minimal biopsies. physiology.org

Flooding Dose: This method uses a large bolus of the labeled amino acid, along with other unlabeled amino acids, to "flood" the body's free amino acid pools. This approach aims to equalize the isotopic enrichment in all precursor compartments, simplifying the calculation of synthesis rates. researchgate.net

Protein degradation rates, or Fractional Breakdown Rates (FBR), are often more challenging to measure directly. They are frequently calculated using the arteriovenous (A-V) balance method, which measures the net exchange of amino acids across a specific tissue bed (like a limb or organ). nih.govjci.org By combining A-V balance data with isotopic tracer information, both synthesis and breakdown can be determined simultaneously. nih.gov

Application of L-Isoleucine (13C6) as a Tracer for Direct Measurement of Protein Turnover

L-Isoleucine (13C6) is an ideal tracer for protein turnover studies. As an essential amino acid, its only metabolic fate, when not incorporated into protein, is oxidation; it is not synthesized endogenously. nih.gov This simplifies kinetic modeling. The presence of six carbon-13 atoms provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for precise quantification of its incorporation into proteins. isotope.commedchemexpress.com

In a typical experiment, L-Isoleucine (13C6) is administered, and tissue samples (e.g., muscle biopsies) are collected over time. Proteins are extracted, hydrolyzed back into their constituent amino acids, and the isotopic enrichment of isoleucine is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov By concurrently measuring the enrichment of L-Isoleucine (13C6) in the precursor pool (e.g., blood plasma or intracellular fluid), the FSR of specific proteins or mixed protein populations can be calculated.

This approach has been used to quantify protein synthesis rates in various tissues, providing critical insights into the metabolic effects of nutrition, exercise, and disease states. For example, studies have quantified the distinct protein turnover rates in human kidneys, splanchnic organs, and skeletal muscle. nih.gov

Fractional Protein Synthesis Rates in Various Human Tissues
TissueEstimated Fractional Synthesis Rate (% per day)
Kidneys~42%
Splanchnic Area~12%
Skeletal Muscle~1.5%

Data derived from studies measuring organ protein turnover in humans, highlighting the vast differences in metabolic activity between tissues. nih.gov

Kinetic Analysis of Isotopic Incorporation and Enrichment in Protein Pools

The kinetic analysis of protein turnover involves monitoring the time course of isotopic enrichment in both the precursor and product pools. Following the administration of L-Isoleucine (13C6), its concentration in the free amino acid pool rises and then, depending on the administration method, either reaches a plateau (continuous infusion) or declines (pulse injection).

Simultaneously, the enrichment of L-Isoleucine (13C6) in the protein pool begins to increase as it is incorporated into newly synthesized proteins. The rate of this increase is directly proportional to the fractional synthesis rate. For slow-turnover proteins, such as many found in skeletal muscle, this incorporation must be measured over several hours or even days to achieve a detectable level of enrichment. physoc.org

A critical aspect of the kinetic analysis is the accurate determination of the true precursor enrichment. While plasma amino acid enrichment is easily measured, the enrichment of aminoacyl-tRNA (the direct precursor for protein synthesis) is the most accurate but technically difficult to obtain. nih.gov Therefore, intracellular free amino acid enrichment is often used as a surrogate. The choice of precursor pool can significantly impact the calculated FSR, making consistent methodology crucial for comparative studies.

Comparative Methodologies for Protein Turnover Studies with Other Stable Isotope Tracers

While L-Isoleucine (13C6) is an effective tracer, other stable isotopes are also widely used, each with specific advantages and limitations.

Other Labeled Amino Acids: L-Leucine and L-Phenylalanine, labeled with 13C or 15N, are frequently used. nih.govnih.gov For instance, L-[ring-13C6]phenylalanine is a popular choice because, like isoleucine, it is an essential amino acid, and its metabolism is relatively straightforward (it is either incorporated into protein or hydroxylated to tyrosine). physiology.orgnih.gov The choice of amino acid tracer can be tailored to the specific metabolic pathway or protein population being investigated.

Deuterium (B1214612) Oxide (D₂O): Heavy water (D₂O) has emerged as a powerful alternative tracer. researchgate.net When administered, deuterium from D₂O is incorporated into the C-H bonds of non-essential amino acids like alanine (B10760859) as they are synthesized. nih.gov This allows for the measurement of protein synthesis rates over long periods (days to weeks) with a simple oral administration protocol, making it suitable for studying slow-turnover proteins and for use in free-living conditions. nih.govphysoc.org However, the analytical methods can be more complex than for 13C-amino acid tracers. researchgate.net

Comparison of Stable Isotope Tracer Methodologies
MethodologyTracer ExampleTypical DurationAdvantagesLimitations
Substrate-Specific Amino AcidL-Isoleucine (13C6), L-Phenylalanine (13C6)HoursDirect measurement of incorporation; well-established methods. nih.govOften requires intravenous infusion; best for short-term studies. researchgate.net
Non-Specific LabelingDeuterium Oxide (D₂O)Days to WeeksOral administration; measures long-term, cumulative synthesis; labels multiple substrates. physoc.orgresearchgate.netIndirect labeling of precursor pool; complex analytics. nih.gov

The selection of a tracer methodology depends on the research question, the specific tissue of interest, the required duration of the study, and the available analytical instrumentation. Each approach provides a unique window into the dynamic nature of the proteome.

Advanced Analytical Techniques and Methodological Considerations

Chromatographic Separation Techniques Coupled with Mass Spectrometry for 13C-Labeled Compound Analysis

The analysis of 13C-labeled compounds such as L-Isoleucine-N-Fmoc (13C6) heavily relies on the coupling of chromatographic separation techniques with mass spectrometry (MS). This combination allows for the precise separation of the labeled compound from complex biological matrices and its subsequent detection and quantification. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) coupled with Isotope Ratio Mass Spectrometry (IRMS) are frequently employed. nih.govunt.edu

In these methodologies, the chromatographic step separates the amino acids, and the mass spectrometer detects the mass difference introduced by the 13C isotopes. acs.org For instance, LC-MS/MS systems are utilized for the analysis of 13C-labeled amino acids, offering a robust platform for metabolic flux analysis. unt.edu GC-MS is also a common technique, often requiring derivatization of the amino acids to make them volatile. ucdavis.edurwth-aachen.de The choice of technique depends on the specific research question and the nature of the sample being analyzed. The development of interfaces like the LC IsoLink has expanded the scope of compound-specific stable isotope analysis by enabling online coupling of HPLC with IRMS for non-volatile compounds like amino acids. nih.gov

TechniquePrincipleApplication for 13C-Labeled Amino Acids
LC-MS/MSSeparates compounds based on their physicochemical properties followed by mass-to-charge ratio detection.Widely used for analyzing 13C-labeled amino acids in metabolic studies. unt.edu
GC-MSSeparates volatile compounds which are then ionized and detected by mass. Requires derivatization for amino acids.Quantifies 13C enrichment in protein-hydrolyzed amino acids. acs.org
HPLC-IRMSSeparates non-volatile compounds for precise measurement of isotope ratios.Enables isotopic measurement of underivatized amino acids. nih.gov

High-Resolution NMR Spectroscopy for Detection and Quantification of 13C-Labeled Biomolecules

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detection and quantification of 13C-labeled biomolecules. springernature.comnih.gov It provides detailed information about the position of the 13C label within a molecule, which is crucial for elucidating metabolic pathways. springernature.com Both direct 13C NMR and indirect 1H-[13C] NMR methods are used. nih.gov

Direct 13C NMR offers a wide chemical shift range, which reduces signal overlap and simplifies spectral analysis. nih.gov However, it suffers from low sensitivity due to the low gyromagnetic ratio and natural abundance of 13C. magritek.com Indirect 1H-[13C] NMR detection, which observes the protons attached to 13C nuclei, offers significantly higher sensitivity. nih.gov Quantitative 13C NMR requires considerations such as long relaxation delays to ensure accurate signal integration, though methods with shorter delays can still provide reliable ratios under specific conditions. acs.org The ability of NMR to provide direct quantitative positional information on the 13C labeling status makes it an invaluable tool in metabolic flux analysis. springernature.com

NMR MethodAdvantagesDisadvantages
Direct 13C NMRLarge chemical shift range, less signal overlap, detects quaternary carbons. nih.govLow sensitivity. magritek.com
Indirect 1H-[13C] NMRHigher sensitivity, allows for direct calculation of 13C fractional enrichments. nih.govCan be more complex to set up and interpret.

Strategies for Data Processing, Interpretation, and Correction for Natural Isotope Abundance

A critical step in analyzing data from 13C labeling experiments is the correction for the natural abundance of stable isotopes. nih.gov Carbon naturally exists as two stable isotopes, 12C (approximately 98.9%) and 13C (approximately 1.1%). nih.gov This natural abundance contributes to the mass isotopomer distribution (MID) and must be mathematically removed to accurately determine the enrichment from the 13C-labeled tracer. nih.govnih.gov

Various computational tools and algorithms have been developed to perform this correction. researchgate.netchemrxiv.org These methods typically involve constructing a correction matrix based on the molecular formula of the analyte and the known natural abundances of all elements present. chemrxiv.org The measured MIDs are then corrected to generate the true isotopic enrichment from the tracer, which can be used for downstream quantitative analysis like metabolic flux analysis. nih.gov Failure to correct for natural isotope abundance can lead to significant underestimation of metabolite concentrations and incorrect interpretation of metabolic fluxes. storkapp.me

Rigorous Quality Control and Validation Protocols for 13C-Labeled Reagents in Academic Research

The reliability of research utilizing 13C-labeled reagents like L-Isoleucine-N-Fmoc (13C6) depends on stringent quality control and validation protocols. nih.gov The use of isotopically labeled internal standards is a cornerstone of quantitative analysis, as they mimic the behavior of the analyte during sample preparation and analysis, correcting for variations. libios.frisolife.nl

Validation schemes for tracer studies involve several key aspects. This includes assessing the instrument's performance and validating the accuracy of carbon isotopologue distributions (CIDs). nih.gov One approach involves using in vivo synthesized, isotopically enriched organisms, such as Pichia pastoris, to serve as a quality control material with predictable labeling patterns. nih.govrsc.org It is also crucial to assess procedural blanks and potential matrix interferences that could affect the accuracy of the measurements. nih.gov For the reagents themselves, manufacturers provide certificates of analysis detailing the chemical and isotopic purity. isotope.com Researchers often perform additional verification to ensure the stability and integrity of the labeled compound under their specific experimental conditions. nih.gov

Future Directions and Emerging Research Avenues for L Isoleucine N Fmoc 13c6

Expanding the Scope of Applications in Multi-Omics Approaches (Proteomics, Metabolomics, Fluxomics)

L-Isoleucine-N-Fmoc (13C6) is a powerful tool for multi-omics studies, allowing researchers to trace the journey of isoleucine through various molecular layers of the cell.

Proteomics: In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a robust method for quantitative analysis. By incorporating labeled amino acids like L-Isoleucine (13C6), researchers can accurately compare protein abundance between different cell populations. nih.gov The Fmoc-protected version is used to synthesize labeled peptides, which serve as internal standards for highly accurate protein quantification via isotope dilution mass spectrometry. shoko-sc.co.jpisotope.com

Metabolomics and Fluxomics: In metabolomics, 13C-labeled isoleucine is used to trace its conversion into various downstream metabolites, revealing the activity of metabolic pathways. nih.govpnas.org This approach, known as metabolic flux analysis (MFA), quantifies the rates (fluxes) of metabolic reactions. nih.govcreative-proteomics.com By measuring the distribution of 13C in metabolites, scientists can map the flow of carbon through the metabolic network. nih.govcreative-proteomics.com This has been instrumental in understanding cellular metabolism in various conditions, including cancer and inborn errors of metabolism. nih.govsfa-phrt.ch The integration of 13C and 15N dual-labeling further enhances the power of these studies by allowing simultaneous tracing of carbon and nitrogen pathways. rsc.org

Omics FieldApplication of L-Isoleucine (13C6)Key Insights Gained
Proteomics Synthesis of labeled peptide standards for mass spectrometry. shoko-sc.co.jpisotope.comAccurate quantification of protein expression levels.
Metabolomics Tracing the incorporation of 13C into downstream metabolites. nih.govIdentification of active metabolic pathways and nutrient contributions.
Fluxomics Quantifying the rate of metabolic reactions through 13C Metabolic Flux Analysis (13C-MFA). nih.govcreative-proteomics.comDetermination of intracellular metabolic fluxes and network responses.

Methodological Advancements for Enhanced Sensitivity, Throughput, and Automation in 13C-Based Research

The full potential of 13C-based research is often limited by the sensitivity of detection methods and the manual effort required for data analysis. Significant efforts are underway to overcome these challenges.

Enhanced Sensitivity: Techniques to boost the sensitivity of NMR and mass spectrometry are critical. In NMR, methods such as using paramagnetic metal ions can reduce relaxation times and decrease experimental time by a factor of up to eight. nih.gov Other approaches focus on developing new pulse sequences that can increase sensitivity by more than 40% compared to conventional experiments. researchgate.net For mass spectrometry, advancements in instrumentation continue to lower detection limits, allowing for the analysis of smaller samples.

High-Throughput and Automation: The demand for analyzing large numbers of samples has spurred the development of automated and high-throughput methods. Automated analysis packages and machine learning algorithms are being created to process complex NMR and MS data with minimal user input, reducing bias and increasing reproducibility. biorxiv.orgwellcomeopenresearch.orgresearchgate.net These tools can automatically identify peaks, annotate signals, and perform multiplet analysis, making the technology accessible to non-specialists. wellcomeopenresearch.orgresearchgate.net Projects like METATRACER aim to simplify 13C metabolic flux analysis for clinical applications by creating kits and automated data processing pipelines. sfa-phrt.ch This automation is crucial for enabling the high-throughput analysis required for large-scale studies in fields like drug discovery and personalized medicine. acs.orgacs.org

AdvancementDescriptionImpact on Research
Sensitivity Use of paramagnetic agents and novel pulse sequences in NMR. nih.govresearchgate.netReduces experiment time and allows for analysis of smaller sample quantities.
Throughput Development of rapid analytical methods and robotic sample handling. acs.orgEnables large-scale screening and analysis of more experimental conditions.
Automation AI and machine learning algorithms for automated data processing and analysis. biorxiv.orgwellcomeopenresearch.orgIncreases reproducibility, reduces manual error, and makes complex techniques more accessible.

Integration of L-Isoleucine (13C6) Tracing in Systems Biology Models for Deeper Mechanistic Understanding

To move from data collection to true biological understanding, experimental results from L-Isoleucine (13C6) tracing must be integrated into computational models of cellular processes.

Systems biology models, such as genome-scale metabolic models (GSMMs), provide a framework for interpreting the complex datasets generated by -omics technologies. By incorporating 13C labeling data, these models can be constrained to reflect the actual metabolic state of a cell, a process known as 13C-MFA. nih.govresearchgate.net This integration allows for a quantitative analysis of how cells rewire their metabolism in response to genetic or environmental changes.

The data from L-Isoleucine (13C6) tracing can help to validate and refine these models, leading to more accurate predictions of metabolic behavior. nih.gov For example, tracing data can reveal unexpected pathway activities or nutrient sources that were not previously accounted for in the model. pnas.org As these models become more sophisticated, they can simulate the dynamic behavior of metabolic networks and provide deeper mechanistic insights into complex biological systems, ultimately connecting genotype to phenotype. utexas.edu This predictive capability is essential for applications in metabolic engineering, drug development, and understanding disease mechanisms. creative-proteomics.com

Q & A

Q. How can researchers ensure isotopic purity and structural integrity of L-Isoleucine-N-Fmoc (¹³C₆) during synthesis and characterization?

Methodological Answer: To verify isotopic purity, use High-Resolution Mass Spectrometry (HRMS) to confirm the mass shift corresponding to ¹³C₆ labeling. Nuclear Magnetic Resonance (NMR) spectroscopy can validate the absence of unlabeled isomers or contaminants. For structural integrity, monitor Fmoc deprotection efficiency via HPLC with UV detection at 260 nm (characteristic of Fmoc absorption). Stability under storage conditions (e.g., 0–6°C) should be tested using accelerated degradation studies .

Q. What experimental designs are optimal for tracing branched-chain amino acid (BCAA) metabolism using L-Isoleucine-N-Fmoc (¹³C₆)?

Methodological Answer: Design pulse-chase experiments in cell cultures or animal models (e.g., mice fed ¹³C₆-labeled diets) to track isotopic incorporation into downstream metabolites. Use Ion Chromatography-Mass Spectrometry (IC-MS) for pathway-targeted metabolomic analysis, focusing on intermediates like α-keto-β-methylvalerate. Normalize data to unlabeled controls and account for natural isotope abundance using software such as IsoCor .

Q. How can SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) be adapted for L-Isoleucine-N-Fmoc (¹³C₆) in proteomic studies?

Methodological Answer: Replace natural isoleucine in cell culture media with L-Isoleucine-N-Fmoc (¹³C₆) and allow ≥5 cell doublings for full incorporation. Post-harvest, mix labeled and unlabeled protein lysates for comparative LC-MS/MS analysis. Ensure Fmoc removal during sample preparation to avoid interference with tryptic digestion. Validate labeling efficiency using peptide mass shifts and SILAC ratio calculations .

Q. What are the best practices for handling and storing L-Isoleucine-N-Fmoc (¹³C₆) to prevent degradation?

Methodological Answer: Store the compound at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon). Reconstitute in anhydrous dimethylformamide (DMF) or acetonitrile to minimize hydrolysis. Regularly assess purity via TLC or HPLC, and avoid repeated freeze-thaw cycles. Document batch-specific stability data to guide experimental timelines .

Q. How can researchers validate the specificity of ¹³C₆ labeling in metabolic flux analysis (MFA)?

Methodological Answer: Employ tandem MS (MS/MS) to distinguish ¹³C₆-labeled fragments from natural isotopes. Use isotopomer spectral analysis (ISA) to model flux distributions in pathways like the TCA cycle. Cross-validate with ¹³C-NMR for positional labeling accuracy in key metabolites (e.g., citrate or succinate) .

Advanced Research Questions

Q. How to resolve discrepancies in isotopic enrichment data when using L-Isoleucine-N-Fmoc (¹³C₆) in complex biological systems?

Methodological Answer: Analyze potential sources of error: (1) Isotopic scrambling due to metabolic crosstalk (e.g., transamination with unlabeled amino acids), mitigated by using auxotrophic cell lines; (2) Matrix effects in MS detection, addressed by spiking internal standards (e.g., ¹⁵N-labeled analogs); (3) Compartmentalized metabolism, resolved via subcellular fractionation .

Q. What strategies optimize the integration of ¹³C₆-labeled isoleucine with other stable isotopes (e.g., ²H, ¹⁵N) in multi-omic studies?

Methodological Answer: Use combinatorial labeling (e.g., ¹³C₆ isoleucine + ¹⁵N₄ arginine) to track protein turnover and metabolic flux simultaneously. Employ spectral deconvolution algorithms to differentiate isotopic clusters in MS data. Validate co-labeling efficiency in pilot studies using defined protein mixtures .

Q. How to design a hypothesis-driven study leveraging L-Isoleucine-N-Fmoc (¹³C₆) to investigate cancer metabolic reprogramming?

Methodological Answer: Apply the PICO framework:

  • Population: Cancer cell lines (e.g., oral squamous cell carcinoma).
  • Intervention: ¹³C₆-isoleucine tracing under hypoxic vs. normoxic conditions.
  • Comparison: Untreated vs. BCAA catabolism inhibitors (e.g., BT2).
  • Outcome: Quantify ¹³C enrichment in acetyl-CoA and lipid pools via LC-MS. Use FINER criteria to ensure feasibility and novelty .

Q. What computational tools are critical for analyzing dynamic ¹³C₆ metabolic flux data in large-scale studies?

Methodological Answer: Implement platforms like INCA (Isotopomer Network Compartmental Analysis) for flux balance modeling. Pair with open-source tools (e.g., MetaFlux) to visualize pathway-specific isotope incorporation. Validate models using knockout cell lines or isotopic steady-state experiments .

Q. How to address ethical and technical challenges in longitudinal ¹³C₆ isotope tracing studies in vivo?

Methodological Answer: Adhere to ethical guidelines for isotope use in animals, minimizing doses to reduce cost and isotopic waste. Use non-invasive imaging (e.g., PET with ¹¹C analogs) for real-time tracking. For tissue-specific analysis, apply laser-capture microdissection followed by NanoSIMS imaging .

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